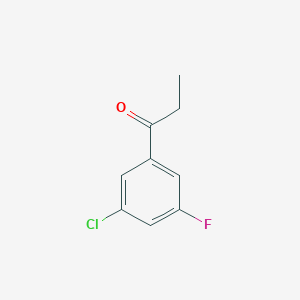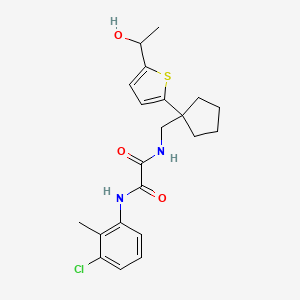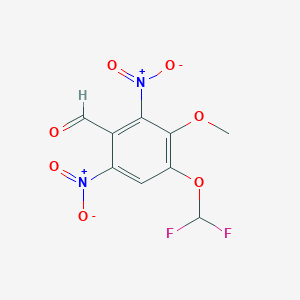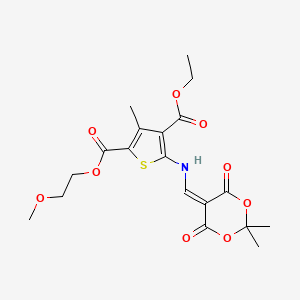
1-(3-Chloro-5-fluorophenyl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include the compound’s physical appearance .
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It may include the reaction conditions, the products formed, and the mechanism of the reaction .Physical and Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, and stability .科学的研究の応用
Asymmetric Synthesis
1-(3-Chloro-5-fluorophenyl)propan-1-one serves as a precursor in the asymmetric synthesis of chiral intermediates, such as (S)-3-chloro-1-phenyl-1-propanol, which have applications in the synthesis of antidepressant drugs. This process utilizes microbial reductases for high enantioselectivity, with Saccharomyces cerevisiae reductase showing significant activity. The reaction conditions have been optimized for temperature, pH, and the introduction of a glucose dehydrogenase coupling reaction for NADPH regeneration, allowing for a complete conversion of the substrate to the desired (S)-alcohol product with an enantiomeric excess value of 100% (Y. Choi et al., 2010).
Photophysical Properties and Molecular Structure
Another research application involves the study of the molecular structure, FT-IR, first-order hyperpolarizability, NBO analysis, HOMO and LUMO, and MEP analysis of derivatives of this compound. These studies, conducted using HF and DFT methods, highlight the compound's potential in nonlinear optical (NLO) materials due to its significant hyperpolarizability, indicating a promising future in optical applications and electronic devices (A. Najiya et al., 2014).
Molecular Logic Systems
The compound has been utilized in the development of novel fluorophores for use as pH-controlled molecular switches and protic solvent polarity sensors. The selective quenching of fluorescence by Hg2+ ions indicates its potential as a component in molecular logic systems, demonstrating the diverse applications of this compound in sensor technologies and information processing at the molecular level (Dong Zhang et al., 2008).
Photocyclization to Flavones
Photocyclization studies of derivatives have shown that this compound can undergo specific reactions to form flavones, depending on the nature of the halogen atom bonded and the presence of electron-donor groups on the phenyl ring. This process is significant for the synthesis of flavones, compounds with various pharmaceutical and therapeutic applications (B. Košmrlj & B. Šket, 2007).
Crystal Structure and Hirshfeld Surface Analysis
Research on chalcone derivatives related to this compound has focused on their synthesis, crystal structures, and Hirshfeld surface analysis. These studies are crucial for understanding the molecular interactions and properties of compounds, providing valuable insights into their potential applications in material science and molecular engineering (Vinutha V. Salian et al., 2018).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-(3-chloro-5-fluorophenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO/c1-2-9(12)6-3-7(10)5-8(11)4-6/h3-5H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACOVATHOZRDABU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC(=CC(=C1)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 4-[(4-chlorophenyl)sulfanyl]-6-oxo-1-phenyl-1,6-dihydro-3-pyridazinecarboxylate](/img/structure/B2706135.png)
![2-Chloro-1-(6,6-dimethoxy-3-propan-2-yl-2-azaspiro[3.3]heptan-2-yl)ethanone](/img/structure/B2706138.png)
![4-bromo-N-[(1-ethylpyrrolidin-2-yl)methyl]benzamide](/img/structure/B2706140.png)
![N-([2,3'-bifuran]-5-ylmethyl)-4-isopropoxybenzamide](/img/structure/B2706141.png)

![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)isonicotinamide](/img/structure/B2706143.png)
![Methyl 4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethoxy)-6-methylquinoline-2-carboxylate](/img/structure/B2706147.png)

![Tert-butyl N-[(2R)-4-bromo-3-oxobutan-2-yl]-N-methylcarbamate](/img/structure/B2706149.png)

![ethyl 2-((3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)amino)-2-oxoacetate](/img/structure/B2706153.png)
